molecular formula C11H7IO2 B176473 2-Iodonaphthalene-1-carboxylic acid CAS No. 17542-06-2

2-Iodonaphthalene-1-carboxylic acid

Cat. No. B176473
CAS RN: 17542-06-2
M. Wt: 298.08 g/mol
InChI Key: LPFTVSOXDVTMBY-UHFFFAOYSA-N
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Description

2-Iodonaphthalene is an organic compound with the molecular formula C10H7I . It’s used as a building block in organic synthesis .


Synthesis Analysis

While specific synthesis methods for 2-Iodonaphthalene-1-carboxylic acid were not found, carboxylic acids can generally be prepared using Grignard reagents .


Molecular Structure Analysis

The molecular structure of 2-Iodonaphthalene consists of a naphthalene core with an iodine atom attached to one of the carbon atoms .


Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of reactions, including nucleophilic addition and substitution . The presence of an electronegative substituent, such as iodine, can act as a leaving group during a nucleophile substitution reaction .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . They are also capable of donating a hydrogen to produce a carboxylate ion .

Safety And Hazards

While specific safety data for 2-Iodonaphthalene-1-carboxylic acid was not found, related compounds like 1-Iodonaphthalene can cause skin and eye irritation . Proper protective measures should be taken when handling these chemicals .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

properties

IUPAC Name

2-iodonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFTVSOXDVTMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620942
Record name 2-Iodonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodonaphthalene-1-carboxylic acid

CAS RN

17542-06-2
Record name 2-Iodo-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17542-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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